molecular formula C15H22N6 B14572284 5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 61573-39-5

5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine

Cat. No.: B14572284
CAS No.: 61573-39-5
M. Wt: 286.38 g/mol
InChI Key: VUULYVBONXGKSM-UHFFFAOYSA-N
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Description

5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyrimidine ring substituted with a 3,5-bis(dimethylamino)phenylmethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(dimethylamino)benzyl chloride with pyrimidine-2,4-diamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in polar solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Similar in structure and used in various applications.

    Triazoles: Known for their biological activity and used in pharmaceuticals.

    Pyrimidines: A broader class of compounds with diverse applications.

Uniqueness

5-{[3,5-Bis(dimethylamino)phenyl]methyl}pyrimidine-2,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

61573-39-5

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

5-[[3,5-bis(dimethylamino)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H22N6/c1-20(2)12-6-10(7-13(8-12)21(3)4)5-11-9-18-15(17)19-14(11)16/h6-9H,5H2,1-4H3,(H4,16,17,18,19)

InChI Key

VUULYVBONXGKSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)N(C)C

Origin of Product

United States

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